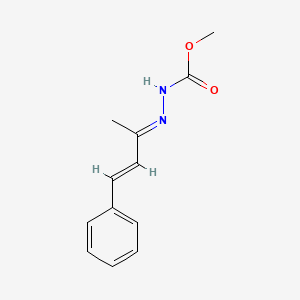

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate

Description

Historical Context and Discovery Timeline

The development of this compound builds upon more than a century of hydrazone chemistry that began with the pioneering work of Hermann Emil Fischer in the late nineteenth century. Fischer's serendipitous discovery of phenylhydrazine in 1875 through the reduction of the corresponding diazonium salt marked the beginning of systematic hydrazone research. This initial discovery emerged from Fischer's attempts to develop new methods for sugar synthesis, where he required reliable techniques for isolating and characterizing carbohydrate derivatives. The utility of phenylhydrazine in forming crystalline osazones from reducing sugars provided Fischer with the analytical tools necessary for his groundbreaking work in carbohydrate chemistry.

The historical progression from Fischer's early hydrazine derivatives to modern compounds like this compound reflects the gradual sophistication of synthetic methodology and molecular design principles. Following Fischer's initial work, the preparation of free hydrazine by Curtius in 1887 opened new avenues for hydrazone synthesis. This twelve-year gap between the discovery of phenylhydrazine and the isolation of free hydrazine illustrates the technical challenges faced by early organic chemists in working with these reactive nitrogen-containing compounds. During this period, Fischer had already synthesized approximately twenty different hydrazine derivatives, demonstrating the rapid expansion of this chemical class despite the unavailability of the parent compound.

The evolution of hydrazone synthesis techniques throughout the twentieth century incorporated advances in reaction conditions, protecting group strategies, and mechanistic understanding. Modern synthetic approaches to hydrazone derivatives benefit from improved understanding of reaction mechanisms, stereochemistry, and the factors governing product selectivity. The synthesis of complex hydrazones like this compound represents the culmination of these advances, combining classical condensation chemistry with contemporary knowledge of molecular design and synthetic optimization.

Classification Within Hydrazone Derivatives

This compound occupies a specific position within the broader classification system of hydrazone derivatives, particularly as a member of the acylhydrazone subfamily. Hydrazones are fundamentally classified based on their structural features and the nature of their substituents, with major categories including simple hydrazones, phenylhydrazones, acylhydrazones, and more complex polyfunctional derivatives. This particular compound represents an acylhydrazone due to the presence of the carbonyl group adjacent to the hydrazine moiety, specifically featuring an ester functionality that distinguishes it from simple amide-containing acylhydrazones.

The structural classification of this compound reveals multiple important features characteristic of advanced hydrazone chemistry. The presence of the α,β-unsaturated system adjacent to the azomethine carbon introduces additional conjugation and potential for geometric isomerism. Hydrazones typically exist as mixtures of E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond, with the E isomer generally predominating due to reduced steric hindrance. The specific substitution pattern in this compound, featuring both the phenyl group and the ester functionality, places it among the more structurally sophisticated members of the hydrazone family.

Acylhydrazones, as a subclass, demonstrate particular significance in medicinal chemistry due to their ability to function as both electrophiles and nucleophiles. The structural versatility of acylhydrazones allows for extensive derivatization and the incorporation of diverse pharmacophoric elements. In the case of this compound, the combination of aromatic and aliphatic elements with the ester functionality creates opportunities for further chemical modification and biological evaluation. The compound exhibits the characteristic features of acylhydrazones, including the potential for keto-enol tautomerism and the ability to participate in metal coordination through the azomethine nitrogen and carbonyl oxygen atoms.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research extends across multiple domains, including synthetic methodology, medicinal chemistry, and materials science applications. Hydrazone derivatives have demonstrated considerable importance as intermediates in heterocyclic synthesis, serving as precursors to various five- and six-membered nitrogen-containing ring systems. The specific structural features of this compound make it particularly valuable for synthetic transformations, including cycloaddition reactions, reduction processes, and rearrangement chemistry that can lead to complex molecular architectures with potential biological activity.

The compound's utility in medicinal chemistry research stems from the well-established biological activities associated with hydrazone derivatives. Acylhydrazones have shown diverse pharmacological properties, including antimicrobial, anticonvulsant, analgesic, antiinflammatory, and antitubercular activities. The structural framework present in this compound incorporates several pharmacophoric elements that are commonly associated with bioactive compounds. The aromatic system provides opportunities for aromatic interactions with biological targets, while the hydrazone moiety can participate in hydrogen bonding and metal coordination processes essential for biological activity.

Current research trends in hydrazone chemistry emphasize the development of compounds with enhanced selectivity and reduced toxicity profiles. The synthetic accessibility of this compound, demonstrated by its high-yielding synthesis from readily available starting materials, makes it an attractive target for systematic structure-activity relationship studies. The compound serves as a valuable scaffold for the development of focused libraries of related derivatives through straightforward chemical modifications of the ester functionality, the aromatic ring, or the hydrazone linkage itself.

Properties

IUPAC Name |

methyl N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-10(13-14-12(15)16-2)8-9-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,14,15)/b9-8+,13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXJGXIYKHYTOD-PEGOPYGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)OC)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate typically involves the reaction of methyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent introduced.

Scientific Research Applications

Organic Synthesis

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate serves as a reagent in organic synthesis, particularly in the formation of more complex molecules. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for synthesizing new compounds.

Common Reactions

- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.

- Reduction : Reduced to different hydrazine derivatives using sodium borohydride.

- Substitution : Engages in substitution reactions with halogens or alkylating agents.

Research indicates that this compound may exhibit significant biological activity , particularly as an antimicrobial and anticancer agent. Preliminary studies suggest potential efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several derivatives exhibited IC₅₀ values ranging from 1.9 to 7.52 μg/mL, demonstrating promising anticancer properties .

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and infections. Its unique structure may allow for the development of novel drugs with improved efficacy and reduced side effects.

Material Science

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block facilitates the creation of new materials with desirable properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N’-(1-methyl-3-phenyl-2-propenylidene)hexadecanohydrazide

- N-(2-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)tetradecanamide

- 2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate, with the CAS number 358723-68-9, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Structural Features : The compound features a hydrazinecarboxylate group and a propenylidene moiety, which contribute to its reactivity and biological interactions.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biochemical pathways that may lead to its observed biological effects:

- Target Interactions : Current research is focused on identifying specific molecular targets within cells that this compound may affect.

- Biochemical Pathways : Understanding how this compound influences cellular pathways will be crucial for elucidating its therapeutic potential.

Biological Activities

Research has indicated several potential biological activities of this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The compound is hypothesized to possess activity against various bacterial strains, potentially inhibiting their growth through interference with cellular functions.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer potential. Similar compounds have demonstrated cytotoxic effects on cancer cell lines, including:

| Cell Line | Effect Observed |

|---|---|

| MCF-7 (breast cancer) | Inhibition of cell proliferation |

| SGC7901 (gastric cancer) | Induction of apoptosis |

These findings indicate that further studies are warranted to explore the specific effects of this compound on cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related hydrazone derivatives, providing insights into the potential applications of this compound:

- Antitumor Activity Study : A study focusing on hydrazone derivatives found significant cytotoxicity against pancreatic and esophageal cancer cell lines. The results indicated that structural modifications could enhance the anticancer activity of these compounds .

- Antibacterial Evaluation : Research on similar compounds revealed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong potential for therapeutic applications .

- Mechanistic Insights : Investigations into the mode of action have shown that hydrazone derivatives can induce apoptosis in cancer cells via mitochondrial pathways, highlighting the importance of further mechanistic studies for this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(1-methyl-3-phenyl-2-propenylidene)-1-hydrazinecarboxylate, and how can reaction progress be monitored?

- Methodology : The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. Key steps include using ethanol or methanol as solvents, with catalysts (e.g., acid/base) to enhance reaction rates. Thin-layer chromatography (TLC) is critical for monitoring reaction progress by tracking the disappearance of starting materials and emergence of the product .

- Experimental Design : Optimize pH and temperature (typically 60–80°C) to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodology : and NMR are used to verify the hydrazinecarboxylate backbone and substituents. The methyl group attached to the propenylidene moiety appears as a singlet (~δ 3.2–3.5 ppm), while aromatic protons from the phenyl group resonate between δ 7.2–7.8 ppm. Coupling constants in NMR help confirm stereochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Follow EC Regulation No. 1272/2008 for hazard classification. Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation. No specific toxicity data is available, so treat it as a potential irritant .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

- Methodology : Employ density functional theory (DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA can predict activation energies and guide experimental conditions (e.g., solvent choice, temperature). ICReDD’s reaction path search methods integrate computational predictions with experimental validation to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR data conflicts with expected results (e.g., unexpected splitting patterns), use high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for analogous hydrazinecarboxylates .

Q. How does the compound’s stereoelectronic profile influence its reactivity in cycloaddition reactions?

- Analysis : The propenylidene group’s conjugation with the hydrazinecarboxylate backbone creates electron-deficient regions, favoring [3+2] cycloadditions. Frontier molecular orbital (FMO) analysis via DFT can identify reactive sites. Experimental validation involves kinetic studies under varying electronic conditions (e.g., polar vs. nonpolar solvents) .

Q. What advanced techniques characterize its potential as a bioactive molecule?

- Biological Screening : Use in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) with IC determination. For anticancer studies, employ MTT assays on cancer cell lines. Structural analogs, such as phenylhydrazones, show activity against tyrosine kinases, suggesting similar pathways for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.